molecular formula C7H10BNO2 B1272223 3-Amino-4-methylphenylboronic acid CAS No. 22237-12-3

3-Amino-4-methylphenylboronic acid

Cat. No. B1272223
CAS RN: 22237-12-3
M. Wt: 150.97 g/mol
InChI Key: PLTGUDDQNWJILD-UHFFFAOYSA-N
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Description

3-Amino-4-methylphenylboronic acid is a compound that belongs to the class of organic compounds known as boronic acids. These compounds contain a boronic acid group, which consists of a boron atom connected to two hydroxyl groups. The presence of the amino group on the phenyl ring makes it a versatile molecule for various chemical reactions and applications, particularly in the synthesis of biologically active compounds and pharmaceutical agents. Although the provided papers do not directly discuss 3-Amino-4-methylphenylboronic acid, they provide insights into the chemistry of related boronic acid derivatives and their applications.

Synthesis Analysis

The synthesis of boronic acid derivatives typically involves the protection of functional groups, followed by a halogen-lithium exchange reaction and the addition of a borate source. For example, amino-3-fluorophenyl boronic acid is synthesized from 4-bromo-2-fluoroaniline by protecting the amine group, performing a lithium-bromine exchange, followed by the addition of trimethyl borate and acidic hydrolysis, yielding a 47% yield . This method could potentially be adapted for the synthesis of 3-Amino-4-methylphenylboronic acid by starting with an appropriately substituted aniline.

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is characterized by the boron atom's coordination with other atoms in the molecule. For instance, the X-ray crystal structure of 4-amino-3-fluorophenylboronic acid shows the boronic acid group's ability to interact with other functional groups, such as a pendant amine, which can facilitate attachment to polymers . Similarly, the structure of supramolecular triangles formed by the reaction of methylaquacobaloxime with 3-aminophenylboronic acid reveals the boron atom's coordination with oxime oxygens and pyridine to cobalt .

Chemical Reactions Analysis

Boronic acids are known for their diverse reactivity, particularly in the formation of complexes and polymers. The reaction of 3-aminophenylboronic acid with cobaloximes results in the formation of molecular triangles and polymers, demonstrating the boron atom's ability to form reversible and pH-dependent complexes . Additionally, boronic acids are widely used in Suzuki cross-coupling reactions, Petasis reactions, and as reagents in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their functional groups and molecular structure. For example, the pKa value of boronic acids can be relatively low when acetylated or attached to certain hydrogels, as seen with the 4-amino-3-fluorophenylboronic acid derivative, which has a pKa of 7.8 . The solubility and stability of boronic acid derivatives can also be pH-dependent, as observed with the cobaloxime complexes .

Scientific Research Applications

Self-Assembly and Molecular Structures

The compound has been utilized in the self-assembly of cobaloximes and rhodoximes, forming structures like supramolecular triangles and polymers. These structures are significant due to their pH-dependent reversible reactions and potential applications in molecular engineering (Dreos et al., 2002).

Cell Capture and Isolation

3-Amino-4-methylphenylboronic acid derivatives are used in designing dendrimer-functionalized 3D network copolymers for cell capture. This application is crucial for isolating living tumor cells, offering a high-efficiency, low-cost method with potential implications in cancer research (Zhang et al., 2016).

Chromatography and Separation Techniques

In capillary electrophoresis, poly-aminophenylboronate coatings derived from 3-amino-4-methylphenylboronic acid have been used for selective separation of diastereoisomers and glycoproteins. This application is important for enhancing selectivity in analytical chemistry and biotechnology (Bossi et al., 2004).

Synthesis of α-Aminoboronates

The compound plays a role in the asymmetric synthesis of α-aminoboronates, which are significant as boron analogues of α-amino acids and have biomedical applications. This synthesis involves catalytic reactions and has implications in pharmaceutical drug development (Reyes et al., 2019).

Electropolymerization and Sensor Applications

3-Amino-4-methylphenylboronic acid is involved in fluoride-free electropolymerization, leading to polymers with capacitive performance and conductivity. These polymers have potential applications in sensing technologies, particularly for glucose detection (Zou et al., 2020).

Glycoprotein Recognition

Aminophenylboronic acid-functionalized materials, derived from this compound, have been developed for specific recognition of glycoproteins and glycopeptides, which is significant in proteomics and biomedical research (Li et al., 2018).

Safety And Hazards

3-Amino-4-methylphenylboronic acid is classified as a warning substance . It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

properties

IUPAC Name

(3-amino-4-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4,10-11H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTGUDDQNWJILD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372254
Record name 3-AMINO-4-METHYLPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-methylphenylboronic acid

CAS RN

22237-12-3
Record name 3-AMINO-4-METHYLPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-4-methylbenzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 4-methyl-3-nitro-phenyl boronic acid (3.34 g, 18.45 mmol) and 10% Pd/C (334 mg) in MeOH (30 ml) was hydrogenated (1 atm.) at 23° C. After 22 h the reaction mixture was filtered through celite and concentrated to give 3-amino-4-methyl phenyl boronic acid (2.53 g, 91%). 1H N (300 MHz, DMSO-d6) δ 7.21 (s, 1H), 7.08 (d, 1H, J=7.5 Hz), 6.92 (d, 1H, J=7.46 Hz), 4.81 (bs, 2H), 2.09 (s, 3H). MS (ESI) [M+H]/z Calc'd 152. found 152.
Quantity
3.34 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
334 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
W Bai, C Li, F Pan, Y Luo, T Gao, D Yu, X Wang… - G-Ppy Composite … - papers.ssrn.com
The choice of electrode materials affects the electrochemical performance of supercapacitors, and the selection of suitable electrode materials is necessary to enable the …
Number of citations: 0 papers.ssrn.com
C Zhang, MD Losego, PV Braun - Chemistry of Materials, 2013 - ACS Publications
… (4APBA, 94%), 4-amino-3-fluorophenylboronic acid hydrochloride (4A3FPBA), 4-amino-3-nitrophenylboronic acid (4A3NitroPBA, 90%), and 3-amino-4-methylphenylboronic acid (…
Number of citations: 199 pubs.acs.org
ED Reinhart, RF Jordan - Organometallics, 2020 - ACS Publications
… This compound was synthesized by the procedure for 3-amino-4-methylphenylboronic acid pinacol ester using 5-bromo-2-isopropylaniline (3.50 g, 16.4 mmol, 1 equiv), B 2 pin 2 (4.57 g…
Number of citations: 12 pubs.acs.org
B Zhang, C Zhu, ASC Chan, G Lu - European Journal of Medicinal …, 2023 - Elsevier
Aurora kinases, which belong to the serine/threonine protein family, play critical roles in the regulation of the cell cycle and mitotic spindle assembly. They are frequently highly …
Number of citations: 3 www.sciencedirect.com
YAP PEILING - 2009 - core.ac.uk
NITD20, a member of indoline-spiro-tetrahydro-β-carboline class of compounds, was identified as a powerful inhibitor of Plasmodium falciparum proliferation. Synthetic studies in our …
Number of citations: 2 core.ac.uk
M Isoda, Y Uetake, T Takimoto, J Tsuda… - The Journal of …, 2021 - ACS Publications
Fluoroalkenes have shown importance as a metabolically stable isostere of amide compounds. To expedite the synthesis of diverse fluoroalkenes, we have developed a dual-reactive …
Number of citations: 9 pubs.acs.org
L Siebenbuerger, V Hernandez-Olmos… - Journal of Medicinal …, 2018 - ACS Publications
Intracellular elevation of E2 levels in bone by inhibition of 17β hydroxysteroid dehydrogenase type 2 (17β-HSD2) without affecting systemic E2 levels is an attractive approach for a …
Number of citations: 8 pubs.acs.org

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